Fisetinidol-4alpha-ol

Overview

Description

Synthesis Analysis

The synthesis of Fisetinidol-4alpha-ol involves the formation of the interflavan bond by acid/Lewis acid activation at C-4 of a flavan-3,4-diol or its equivalent, and subsequent trapping of the incipient C-4 carbocation by the nucleophilic centers of a flavan-3-ol (catechin) .Molecular Structure Analysis

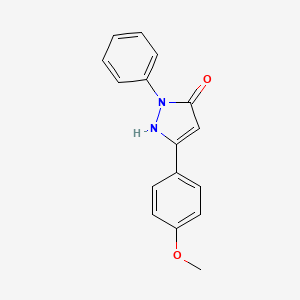

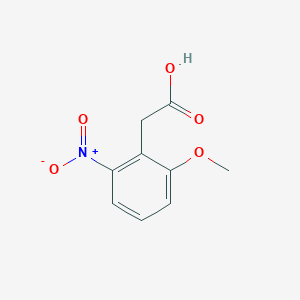

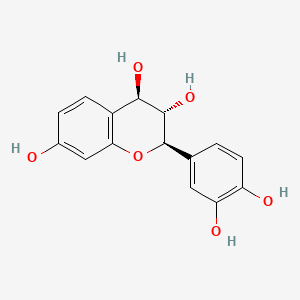

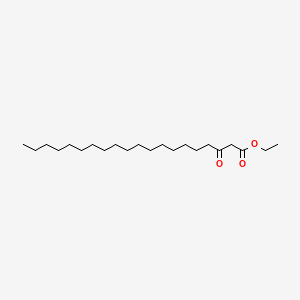

The molecular structure of Fisetinidol-4alpha-ol is represented by the formula C15H14O6 . The InChIKey for Fisetinidol-4alpha-ol is OFZBQQUVMQGHDJ-QLFBSQMISA-N .Chemical Reactions Analysis

The chemical reactions involving Fisetinidol-4alpha-ol are complex and involve the formation of the interflavan bond by acid/Lewis acid activation at C-4 of a flavan-3,4-diol or its equivalent, and subsequent trapping of the incipient C-4 carbocation by the nucleophilic centers of a flavan-3-ol (catechin) .Physical And Chemical Properties Analysis

Fisetinidol-4alpha-ol has a molecular weight of 290.07904 g/mol . It has 21 heavy atoms, 3 rings, 2 aromatic rings, and 1 rotatable bond . Its Van der Waals molecular volume is 246.08, and it has a topological polar surface area of 112.45 .Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties

- Fisetinidol-4alpha-ol, a semi-synthetic flavonoid derived from the Bauhinia genus, has been studied for its anti-inflammatory and antioxidant effects. Research shows that it can reduce alveolar bone loss, increase bone alkaline phosphatase activity, and modulate cytokine levels, which may have implications in treating conditions like periodontitis. This substance demonstrates a significant reduction in various inflammatory markers and oxidative stress, indicating its potential as an anti-inflammatory and antioxidant agent (Pinto et al., 2020).

Hypoglycemic and Hepatoprotective Effects

- Studies involving zebrafish have highlighted the hypoglycemic and hepatoprotective effects of fisetinidol. It exhibits promising results in glycemic control and reducing oxidative stress caused by hyperglycemia. This research suggests potential applications in treating diabetes mellitus and related complications, offering an alternative to current antidiabetic agents (da Silva et al., 2022).

Antioxidant Activity

- The bark of Burkea africana, used in traditional medicine across sub-Saharan Africa, contains proanthocyanidins including fisetinidol-4alpha-ol. These compounds have been identified for their potent antioxidant and radical scavenging activities, suggesting a role in therapeutic applications related to oxidative stress (Mathisen et al., 2002).

Antibacterial Activity and Efflux Pump Inhibition

- Research on fisetinidol has explored its potential in modulating bacterial activity and inhibiting efflux pumps. Although fisetinidol itself does not possess intrinsic antibacterial properties, it exhibits synergistic effects when combined with certain antibiotics, suggesting its role in combating bacterial resistance (Silva et al., 2020).

Anti-Parasitic and Anticancer Properties

- Fisetinidol has demonstrated efficacy in inhibiting the activity of Trypanosoma brucei, responsible for African sleeping sickness, and exhibited cytotoxic effects against human leukemia cells. This suggests its potential as an anti-parasitic and anticancer agent, especially in combination with other active compounds like ferulic acid (Alanazi et al., 2021).

properties

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZBQQUVMQGHDJ-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(O2)C=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914385 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fisetinidol-4alpha-ol | |

CAS RN |

967-27-1 | |

| Record name | Mollisacacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000967271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)